![molecular formula C25H20N6O3 B380287 4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate CAS No. 385400-16-8](/img/structure/B380287.png)

4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

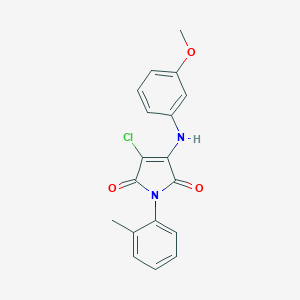

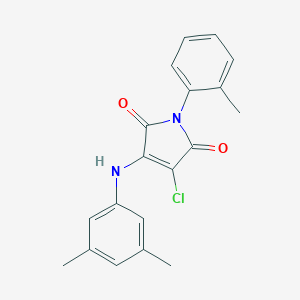

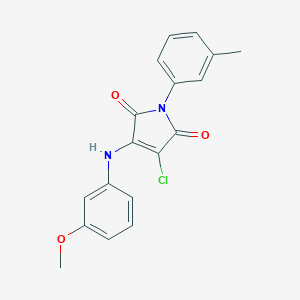

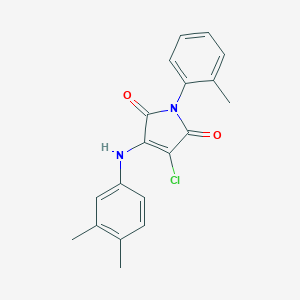

4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate is a useful research compound. Its molecular formula is C25H20N6O3 and its molecular weight is 452.5g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Applications

Pyrazolo[1,5-a]pyrimidine derivatives have shown significant potential as antitumor agents . Their structural similarity to nucleotide bases allows them to interact with DNA and RNA, making them valuable in cancer treatment . The specific compound could be explored for its efficacy against various cancer cell lines, leveraging its ability to interfere with cellular replication processes.

Enzymatic Inhibitory Activity

These compounds exhibit enzymatic inhibitory activity , which can be harnessed in the development of new drugs . By inhibiting specific enzymes, they can disrupt the metabolic pathways essential for the survival of cancer cells or pathogens, providing a targeted approach to treatment.

Material Science

In the field of material science , pyrazolo[1,5-a]pyrimidine derivatives are appreciated for their photophysical properties . They can be used in the design of new materials with specific optical characteristics, potentially useful in electronics and photonics.

Organic Synthesis

The compound’s versatile structure makes it a valuable scaffold in organic synthesis . It can undergo various synthetic transformations, allowing chemists to create a wide array of new molecules with potential applications in medicinal chemistry and beyond .

Drug Design

Due to its structural flexibility, this compound can be used in combinatorial library design and drug discovery . Its modifiable periphery enables the creation of numerous derivatives, each with the potential for unique biological activity.

Corrosion Inhibition

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives can serve as corrosion inhibitors . This application is particularly relevant in the protection of metals from acid corrosion, which is crucial in industrial settings.

Anticancer Drug Development

The compound’s role in anticancer drug development is underscored by its inclusion in structure-activity relationship (SAR) studies . These studies help in understanding how structural changes to the compound can enhance its anticancer properties.

Biological and Pharmacological Research

Finally, the compound’s presence in a variety of biologically active molecules makes it a subject of interest in broader biological and pharmacological research . Its potential applications extend to the development of treatments for a range of diseases beyond cancer.

properties

IUPAC Name |

[4-[5-methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]phenyl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N6O3/c1-16-21(23(32)27-19-10-6-3-7-11-19)22(31-25(26-16)28-29-30-31)17-12-14-20(15-13-17)34-24(33)18-8-4-2-5-9-18/h2-15,22H,1H3,(H,27,32)(H,26,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXVVMAGCKYYOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)amino]-3-chloromaleimide](/img/structure/B380214.png)